9-Ethyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Ethyl-9H-carbazole-3-carbaldehyde is a carbazole compound that has been studied for its potential antitumor function . It has been found to reactivate the p53 pathway in human melanoma cells .
Synthesis Analysis
This compound was first synthesized in 2010 . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure analysis of 9-Ethyl-9H-carbazole-3-carbaldehyde is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving 9-Ethyl-9H-carbazole-3-carbaldehyde are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
According to PubChem, 9-Ethyl-9H-carbazole-3-carbaldehyde has a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol . Its IUPAC name is 9-ethylcarbazole-3-carbaldehyde .Scientific Research Applications
Optical Properties and Photopolymerization Applications : Carbazole-based compounds, including variants of 9-Ethyl-9H-carbazole-3-carbaldehyde, demonstrate unique optical properties, making them suitable for use as dyes or photosensitizers in photopolymerization processes (Abro et al., 2017).
Synthesis of Fluorescent Probes : This compound has been used in synthesizing novel near-infrared fluorescent probes, which have potential applications in bioimaging and diagnostic fields (Shen You-min, 2014).
Crystal Structure Analysis : The crystal structure of derivatives of 9-Ethyl-9H-carbazole-3-carbaldehyde has been analyzed, providing insights into its chemical interactions and potential applications in molecular design (Yeksan et al., 2010).
Development of Push-Pull Fluorophores : Derivatives of 9-Ethyl-9H-carbazole-3-carbaldehyde have been developed as push-pull chromophores, showing potential in applications like viscosity sensing and aggregation-induced emission (Telore et al., 2015).
Synthesis of Heterocyclic Compounds : This compound has been used in the efficient synthesis of heterocycles containing both carbazole and thiadiazole moieties, which are important in pharmaceutical chemistry (Li & Xing, 2012).
Antibacterial Properties : Research has explored the synthesis of compounds from 9-Ethyl-9H-carbazole-3-carbaldehyde with potential antibacterial properties, highlighting its relevance in medicinal chemistry (Khan et al., 2019).
Antimicrobial Activity Assessment : Its derivatives have been tested for antimicrobial activity, suggesting their use in developing new antimicrobial agents (Ashok et al., 2014).
Photophysical Properties and DFT Studies : The photophysical properties and theoretical analysis via Density Functional Theory (DFT) of carbazole-coumarin hybrids derived from 9-Ethyl-9H-carbazole-3-carbaldehyde have been studied, indicating their potential in optoelectronic applications (Tathe & Sekar, 2016).
Safety And Hazards
Future Directions
The potential future direction for 9-Ethyl-9H-carbazole-3-carbaldehyde is in the development of a new drug for melanoma therapy . Its ability to induce melanoma cell apoptosis and senescence through the activation of p53, significantly and selectively suppressing the growth of melanoma cells without affecting normal human melanocytes, suggests its potential in this area .
properties
IUPAC Name |
9-ethylcarbazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-9-11(10-17)7-8-15(13)16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXVBICNCIWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226613 | |
Record name | N-Ethylcarbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-9H-carbazole-3-carbaldehyde | |
CAS RN |
7570-45-8 | |
Record name | 9-Ethyl-3-carbazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7570-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylcarbazole-3-carboxaldehyde, N- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7570-45-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethylcarbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylcarbazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLCARBAZOLE-3-CARBOXALDEHYDE, N- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVF6H6ZPE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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